molecular formula C6H4F3NO3S B019578 3-Pyridyl Trifluoromethanesulfonate CAS No. 107658-27-5

3-Pyridyl Trifluoromethanesulfonate

Cat. No. B019578
M. Wt: 227.16 g/mol
InChI Key: ZRNDSLLIAOLRJS-UHFFFAOYSA-N
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Description

Synthesis Analysis

3-Pyridyl Trifluoromethanesulfonate can be synthesized by reacting the sodium salt of 2-pyridinol with trifluoromethylsulfonyl chloride in dioxane. This process yields 2-(trifluoromethylsulfonyloxy)pyridine (TFOP), which in trifluoroacetic acid, can intermolecularly dehydrate from benzoic acid and aromatic hydrocarbons to give corresponding benzophenones in high yield (Keumi et al., 1988).

Molecular Structure Analysis

The molecular structure of 3-Pyridyl Trifluoromethanesulfonate is characterized by a pyridinyl group linked to a trifluoromethanesulfonate moiety. This linkage significantly impacts the compound's electronic and structural properties, enabling its role in various organic reactions. Structural, electronic, and thermodynamic properties of similar sulfonate compounds have been studied using ab initio density functional theory (DFT) calculations, which can provide insights into the behavior of 3-Pyridyl Trifluoromethanesulfonate (Torres et al., 2009).

Chemical Reactions and Properties

3-Pyridyl Trifluoromethanesulfonate participates in various chemical reactions, including the ketone synthesis from carboxylic acids and aromatic hydrocarbons. It has been used as a reagent for gem-difluoroolefination of aldehydes and ketones, demonstrating its versatility in facilitating carbon-carbon bond formation (Zhao et al., 2010).

Scientific Research Applications

  • Catalysis in Organic Synthesis : Scandium trifluoromethanesulfonate is an extremely active Lewis acid catalyst used for acylation of alcohols and esterification in the presence of p-nitrobenzoic anhydrides (Ishihara, Kubota, Kurihara, & Yamamoto, 1996). Additionally, trifluoromethanesulfonic acid is utilized in electrophilic aromatic substitution reactions and for forming carbon-carbon and carbon-heteroatom bonds (Kazakova & Vasilyev, 2017).

  • Efficient Gem-Difluoroolefination : Difluoromethyl 2-pyridyl sulfone has been identified as an efficient reagent for gem-difluoroolefination of aldehydes and ketones (Zhao, Huang, Zhu, & Hu, 2010).

  • Improving Fuel Cell Performance : The addition of 3-triethylammonium propane sulfonate to Nafion-based composite membranes enhances their thermal stability, hydrophilicity, and conductivity, significantly increasing current density (Zanchet et al., 2020).

  • Synthesis of Pyrroles : Pyrrole synthesis is effectively catalyzed by silver trifluoromethanesulfonate or a mixture of gold(I) chloride, silver trifluoromethanesulfonate, and triphenylphosphine (Harrison, Kozak, Corbella-Pané, & Dake, 2006).

  • Formation of Coordination Networks : Silver(I) trifluoromethanesulfonate reacts with 1,2-bis(3′-pyridyl)ethyne to form one-dimensional and three-dimensional coordination networks (Bosch & Barnes, 2005).

  • Kinetic Modeling of Decomposition : A kinetic model for the decomposition of perfluorinated sulfonic acids at elevated temperatures aids in understanding their fate in waste incineration and fluorine mineralization (Altarawneh, 2021).

  • Aminolysis of Epoxides : Lanthanide(III) trifluoromethanesulfonates catalyze the aminolysis of 1,2-epoxides, yielding amino alcohols with high yields and regioselectivity (Chini, Crotti, Favero, Macchia, & Pineschi, 1994).

Safety And Hazards

3-Pyridyl Trifluoromethanesulfonate can cause skin irritation and serious eye irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are advised .

Future Directions

While specific future directions for 3-Pyridyl Trifluoromethanesulfonate are not detailed in the available resources, related compounds have been used in the synthesis of functionalized [1,2,4]triazolo[1,5-a]pyridine derivatives, which could be applied to the synthesis of leishmania CRK3 inhibitors .

properties

IUPAC Name

pyridin-3-yl trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3NO3S/c7-6(8,9)14(11,12)13-5-2-1-3-10-4-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRNDSLLIAOLRJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50452636
Record name 3-Pyridyl Trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50452636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Pyridyl Trifluoromethanesulfonate

CAS RN

107658-27-5
Record name 3-Pyridyl Trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50452636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Pyridyl Trifluoromethanesulfonate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
O Rahman, T Kihlberg, B Långström - The Journal of Organic …, 2003 - ACS Publications
… The triflate, 3-pyridyl trifluoromethanesulfonate (21), was prepared by the reaction of 3-hydroxypyridine with trifluoromethanesulfonic anhydride. This compound was prepared …
Number of citations: 79 pubs.acs.org
DJ Schipper, M El-Salfiti, CJ Whipp, K Fagnou - Tetrahedron, 2009 - Elsevier
Palladium catalyzed direct arylation of azine N-oxides using aryl triflates to afford the corresponding 2-aryl azine N-oxides is described. The reaction is carried out with a range of both N-…
Number of citations: 106 www.sciencedirect.com
R Henyecz, R Oroszy… - Current Organic Chemistry, 2019 - ingentaconnect.com
… The Hirao reaction starting from 3-pyridylboronic acid [23], 3-pyridyl trifluoromethanesulfonate [24], and the in situ formed 3-pyridyloxytripyrrolidinophosphonium hexafluorophosphate […
Number of citations: 12 www.ingentaconnect.com
CA Quesnelle, V Snieckus - Synthesis, 2018 - thieme-connect.com
… added sequentially solutions of MeMgBr (0.090 mL, 3.0 M, 0.27 mmol), the above freshly prepared organozinc solution via cannula and a solution of 3-pyridyl trifluoromethanesulfonate (…
Number of citations: 9 www.thieme-connect.com
CA Quesnelle, V Snieckus - Synthesis, 2018 - thieme-connect.com
… (3 mL) was added sequentially solutions of i-PrMgBr (0.10 mL, 2.0 M, 0.20 mmol), the freshly prepared organozinc reagent solution via cannula, and 3-pyridyl trifluoromethanesulfonate (…
Number of citations: 7 www.thieme-connect.com
MD Aparece - 2020 - search.proquest.com
This dissertation describes the development of various palladium-catalyzed syntheses of organoboron compounds with the 1, 2-metallate shift of organoboron “ate” complexes as a …
Number of citations: 1 search.proquest.com
FY Kwong, CW Lai, M Yu, Y Tian, KS Chan - Tetrahedron, 2003 - Elsevier
Catalytic user-friendly approach to the syntheses of various functionalized aromatic phosphines from their corresponding substituted aryl triflates and triarylphosphines was …
Number of citations: 74 www.sciencedirect.com
D Schipper - 2011 - search.proquest.com
Part 1: Transition-metal-catalyzed direct transformations of aromatic CH bonds are emerging as valuable tools in organic synthesis. These reactions are attractive because of they allow …
Number of citations: 1 search.proquest.com
CW Lai - 2001 - core.ac.uk
本論文發現了一種新穎的叙催化下三氣甲礦酸芳基醋的填化和碑化反應, 從而將三氟甲礦酸芳基 醋轉化為相應的芳基磷化物和芳基神化物. 這種新方法可以用於多種官能團取代的芳基構和芳基…
Number of citations: 0 core.ac.uk
R Henyecz - 2020 - repozitorium.omikk.bme.hu
A foszfortartalmú szerves vegyületek élővilágunk létfontosságú folyamataiban töltenek be nélkülözhetetlen szerepet. Gondoljunk csak az élő szervezetek sejteken belüli …
Number of citations: 0 repozitorium.omikk.bme.hu

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